molecular formula C9H12BrNS B13188516 2-([1-(Bromomethyl)cyclopropyl]methyl)-4-methyl-1,3-thiazole

2-([1-(Bromomethyl)cyclopropyl]methyl)-4-methyl-1,3-thiazole

Cat. No.: B13188516
M. Wt: 246.17 g/mol
InChI Key: ONLRLJGJHDPRRF-UHFFFAOYSA-N
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Description

2-([1-(Bromomethyl)cyclopropyl]methyl)-4-methyl-1,3-thiazole is an organic compound that features a cyclopropyl group, a bromomethyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1-(Bromomethyl)cyclopropyl]methyl)-4-methyl-1,3-thiazole typically involves the bromination of cyclopropyl methyl ketones or aldehydes. One common method includes the use of cyanogen bromide (BrCN) and triethylamine (Et3N) in the presence of β-dicarbonyl compounds such as ethyl cyanoacetate or malononitrile . The reaction proceeds through the formation of an α-bromoketone intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-([1-(Bromomethyl)cyclopropyl]methyl)-4-methyl-1,3-thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrothiazoles.

Scientific Research Applications

2-([1-(Bromomethyl)cyclopropyl]methyl)-4-methyl-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-([1-(Bromomethyl)cyclopropyl]methyl)-4-methyl-1,3-thiazole involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The thiazole ring can interact with aromatic residues in the active site of enzymes, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-([1-(Bromomethyl)cyclopropyl]methyl)-4-methyl-1,3-oxazole
  • 2-([1-(Bromomethyl)cyclopropyl]methyl)-4-methyl-1,3-imidazole
  • 2-([1-(Bromomethyl)cyclopropyl]methyl)-4-methyl-1,3-pyrazole

Uniqueness

2-([1-(Bromomethyl)cyclopropyl]methyl)-4-methyl-1,3-thiazole is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties compared to oxazole, imidazole, or pyrazole analogs. This uniqueness can result in different biological activities and chemical reactivities, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H12BrNS

Molecular Weight

246.17 g/mol

IUPAC Name

2-[[1-(bromomethyl)cyclopropyl]methyl]-4-methyl-1,3-thiazole

InChI

InChI=1S/C9H12BrNS/c1-7-5-12-8(11-7)4-9(6-10)2-3-9/h5H,2-4,6H2,1H3

InChI Key

ONLRLJGJHDPRRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)CC2(CC2)CBr

Origin of Product

United States

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